Dimethyl 2-methyl-3-oxobutyl phosphite

Description

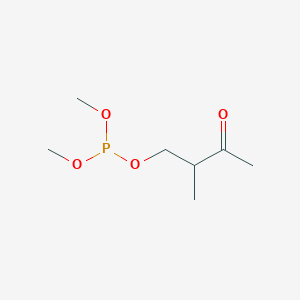

Structure

2D Structure

3D Structure

Properties

CAS No. |

93031-69-7 |

|---|---|

Molecular Formula |

C7H15O4P |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

dimethyl (2-methyl-3-oxobutyl) phosphite |

InChI |

InChI=1S/C7H15O4P/c1-6(7(2)8)5-11-12(9-3)10-4/h6H,5H2,1-4H3 |

InChI Key |

DHWIIWZLPLTGGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(COP(OC)OC)C(=O)C |

Origin of Product |

United States |

Synthetic Routes to Dimethyl 2 Methyl 3 Oxobutyl Phosphite and Analogous Beta Ketophosphites

Direct Synthetic Strategies for Phosphite (B83602) Esters

Direct strategies focus on the construction of the P-O-C linkage, a cornerstone of phosphite chemistry. This typically involves the reaction of a phosphorus trihalide with the corresponding alcohol.

The preparation of dialkyl phosphites, such as dimethyl phosphite, is commonly achieved through the direct reaction of phosphorus trichloride (B1173362) with an alcohol, in this case, methanol. This process, a form of alcoholysis, is a vigorous and exothermic reaction that requires careful temperature control. The reaction is typically performed by slowly adding the reactants to a reactor while maintaining the temperature between 48-52°C.

| Parameter | Description | Source |

|---|---|---|

| Reactants | Methanol and Phosphorus Trichloride | stenutz.eulibretexts.org |

| Molar Ratio | Methanol:Phosphorus Trichloride = 3:1 | stenutz.eulibretexts.org |

| Reaction Temperature | 48-52°C (controlled due to exothermic nature) | libretexts.org |

| By-products | Hydrogen chloride, Methyl chloride | stenutz.eulibretexts.org |

| Post-treatment | Neutralization of the acidic crude product (e.g., with ammonia) | stenutz.eulibretexts.org |

To synthesize the target compound, dimethyl 2-methyl-3-oxobutyl phosphite, the alcohol precursor 4-hydroxy-3-methylbutan-2-one is required. A plausible and common strategy for forming such β-hydroxy ketones is the aldol (B89426) reaction. libretexts.orgwikipedia.orglibretexts.org This reaction involves the coupling of two carbonyl compounds to form a new β-hydroxy carbonyl compound. wikipedia.org

A crossed-aldol reaction could be employed to create the 4-hydroxy-3-methylbutan-2-one backbone. For instance, the reaction between the enolate of propanal and acetone (B3395972), or the enolate of butan-2-one and formaldehyde, could theoretically yield the desired structure. The challenge in crossed-aldol reactions is to control the reaction to prevent a mixture of products from self-condensation and cross-condensation. wikipedia.org This is often achieved by using one carbonyl component that cannot form an enolate, such as formaldehyde. wikipedia.org A related industrial synthesis, the preparation of 4-hydroxy-2-butanone, is achieved through the aldol condensation of acetone and formaldehyde, often in a dilute alkali solution. nih.govguidechem.comsemanticscholar.org This established process highlights the feasibility of using aldol chemistry to construct the necessary hydroxy-ketone precursor for subsequent phosphitylation.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a complete picture of the molecular connectivity can be assembled.

The NMR spectra of Dimethyl P-(1,1-dimethyl-3-oxobutyl)phosphonate are characterized by distinct signals whose chemical shifts (δ) and coupling constants (J) are indicative of the specific chemical environment of each nucleus. While a fully assigned spectrum for this specific molecule is not widely published, expected values can be predicted based on extensive data for similar dialkyl phosphonates and ketones. beilstein-journals.org

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. The methoxy (B1213986) groups attached to the phosphorus atom are expected to appear as a doublet due to coupling with the ³¹P nucleus. The protons on the methylene (B1212753) and acetyl methyl groups will appear as singlets in a proton-decoupled spectrum but will show coupling to phosphorus over multiple bonds.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The signals for the methoxy carbons and the carbons of the butyl chain will be split into doublets due to one-bond or two-bond coupling with the ³¹P nucleus. rsc.org

³¹P NMR: The phosphorus NMR spectrum is a crucial tool for characterizing organophosphorus compounds, typically showing a single peak for this molecule in a proton-decoupled spectrum. nih.gov The chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom.

Table 1: Predicted NMR Spectroscopic Data for Dimethyl P-(1,1-dimethyl-3-oxobutyl)phosphonate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 3.7 | Doublet | ³JP-H ≈ 11 | 6H, 2 x -OCH₃ |

| ~ 2.8 | Doublet | ³JP-H ≈ 15-20 | 2H, -CH₂-C(O) | |

| ~ 2.1 | Singlet | - | 3H, -C(O)CH₃ | |

| ~ 1.3 | Doublet | ³JP-H ≈ 15-18 | 6H, -C(CH₃)₂-P | |

| ¹³C | ~ 209 | Singlet | - | C=O |

| ~ 53 | Doublet | ²JP-C ≈ 6-7 | 2 x -OCH₃ | |

| ~ 50 | Doublet | ²JP-C ≈ 4 | -CH₂-C(O) | |

| ~ 45 | Doublet | ¹JP-C ≈ 130-140 | -C(CH₃)₂-P | |

| ~ 32 | Singlet | - | -C(O)CH₃ | |

| ~ 25 | Doublet | ²JP-C ≈ 3 | -C(CH₃)₂-P | |

| ³¹P | ~ 28 - 34 | Singlet | - | P=O |

Note: Data are predictive and based on values for structurally similar compounds.

To unambiguously confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, mapping out the complete bonding network. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, COSY would be of limited use as there are no vicinal H-H couplings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of the ¹H signals to their corresponding ¹³C signals in the butyl and methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments, showing correlations between protons and carbons over two or three bonds. rsc.org Key expected correlations would include:

From the methoxy protons (-OCH₃) to the phosphorus atom (in a ¹H-³¹P HMBC) and to the methoxy carbon.

From the protons of the gem-dimethyl group (-C(CH₃)₂) to the quaternary carbon, the adjacent methylene carbon, and the phosphorus atom.

From the methylene protons (-CH₂-) to the quaternary carbon, the carbonyl carbon, and the phosphorus atom.

From the acetyl methyl protons (-C(O)CH₃) to the carbonyl carbon.

Vibrational Spectroscopy (IR) for Functional Group Identification (e.g., P=O, C=O)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for Dimethyl P-(1,1-dimethyl-3-oxobutyl)phosphonate is expected to show strong, characteristic absorption bands for the phosphoryl (P=O) and carbonyl (C=O) groups. researchgate.net

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1715 | Strong |

| Phosphoryl (P=O) | Stretch | ~1250 | Strong |

| P-O-C | Asymmetric Stretch | ~1030-1050 | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

The presence of these distinct bands provides rapid confirmation of the key functional moieties within the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern. chemguide.co.uk

For Dimethyl P-(1,1-dimethyl-3-oxobutyl)phosphonate (C₈H₁₇O₄P), the molecular weight is 208.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 208.

The molecule is expected to undergo predictable fragmentation upon ionization. libretexts.org Common fragmentation pathways for phosphonates and ketones would likely lead to the following key fragment ions:

m/z = 177: Loss of a methoxy radical (•OCH₃) from the molecular ion.

m/z = 165: Resulting from the cleavage of the C-C bond between the carbonyl group and the methylene group, with loss of the acetyl group.

m/z = 43: A prominent peak corresponding to the acetyl cation ([CH₃CO]⁺), which is a very stable acylium ion and often the base peak for methyl ketones. youtube.com

m/z = 109: Corresponding to the [P(O)(OCH₃)₂]⁺ fragment.

Analysis of these fragments helps to piece together and confirm the different components of the molecular structure.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a compound in the solid state. This technique provides exact bond lengths, bond angles, and conformational details of the molecule, as well as information on how the molecules are arranged in the crystal lattice.

Currently, there is no publicly available crystal structure data for Dimethyl P-(1,1-dimethyl-3-oxobutyl)phosphonate. The compound is likely a liquid or a low-melting solid at room temperature, making single-crystal X-ray diffraction analysis challenging without specialized crystallization techniques. If a suitable crystal could be grown, this analysis would provide the ultimate confirmation of its molecular structure and stereochemistry.

Stereochemistry and Diastereoselectivity in Transformations Involving Dimethyl 2 Methyl 3 Oxobutyl Phosphite Analogues

Diastereoselective Outcomes in Cyclization Reactions of Related Phosphites

While the direct cyclization of Dimethyl 2-methyl-3-oxobutyl phosphite (B83602) is not extensively documented, the behavior of related phosphite-containing structures in cyclization reactions provides insight into potential stereochemical outcomes. One relevant transformation is the radical cyclization of molecules bearing a phosphite group. For instance, phosphites with a pendant iodoarene have been shown to undergo radical cyclization, leading to deoxygenative radical generation. acs.org In this process, an aryl radical can cyclize onto the phosphite group, which is followed by a β-scission event. acs.org The formation of the cyclic intermediate is a key step where diastereoselectivity can be established, influenced by the steric and electronic environment of the transition state.

In a broader context, phosphorus compounds are central to controlling stereochemistry in cyclization reactions. Phosphine-catalyzed asymmetric [3+2] cyclization reactions, for example, have been developed to construct complex skeletons with high diastereoselectivity. rsc.org In these cases, the choice of a chiral phosphine (B1218219) catalyst can direct the reaction to favor one diastereomer over another, a principle known as diastereodivergent synthesis. rsc.org Although these examples use phosphines rather than phosphites, they underscore the significant role that the phosphorus center and its substituents play in governing the three-dimensional arrangement of atoms in cyclic products. The development of chiral phosphite analogues could similarly enable diastereoselective cyclizations by creating a defined chiral environment during the reaction.

Stereocontrol in Horner-Wadsworth-Emmons (HWE) Olefination of Derived Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic chemistry for the creation of carbon-carbon double bonds and is a key reaction for phosphonates derived from phosphite precursors. researchgate.netnih.gov A significant advantage of the HWE reaction over the classical Wittig reaction is that it typically favors the formation of the thermodynamically more stable (E)-alkene with high stereoselectivity. organic-chemistry.orgyoutube.comalfa-chemistry.com The reaction involves the deprotonation of a phosphonate (B1237965) to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.orgalfa-chemistry.com

The stereochemical outcome of the HWE reaction is not fixed and can be influenced by several factors, allowing chemists to tune the selectivity towards either the (E) or (Z)-isomer. researchgate.net Key factors include the structure of the phosphonate reagent, the nature of the base and its counterion, reaction temperature, and the steric bulk of the aldehyde. researchgate.netwikipedia.org

Generally, standard HWE conditions using reagents like triethyl phosphonoacetate lead to a strong preference for the (E)-alkene. nih.gov This selectivity arises from thermodynamic control in the reaction pathway. nih.gov However, modifications to the phosphonate structure, particularly the incorporation of electron-withdrawing groups on the phosphorus esters, can dramatically alter this preference. nih.govwikipedia.org

| Factor | Influence on Stereoselectivity | Rationale |

| Phosphonate Structure | Electron-withdrawing groups (e.g., -CF₃, aryl) on the phosphonate ester favor (Z)-alkene formation. nih.govwikipedia.org Bulky ester groups can enhance (E)-selectivity. wikipedia.org | Electron-withdrawing groups are thought to accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-product pathway. wikipedia.org |

| Base and Counterion | Strongly dissociating base systems (e.g., KHMDS with 18-crown-6) favor (Z)-selectivity, especially with modified phosphonates. wikipedia.orgresearchgate.net Lithium salts (Li⁺) tend to enhance (E)-selectivity compared to potassium (K⁺) or sodium (Na⁺). wikipedia.org | The nature of the metal cation influences the stability and equilibration of the intermediate oxaphosphetanes. Less Lewis-acidic cations like K⁺ (when sequestered by a crown ether) reduce the reversibility of the intermediates, favoring the kinetic (Z)-product. |

| Reaction Temperature | Higher temperatures (e.g., 23 °C) generally increase (E)-selectivity. wikipedia.org Low temperatures (-78 °C) are crucial for achieving high (Z)-selectivity under kinetic control. researchgate.net | Higher temperatures allow the reaction intermediates to equilibrate to the most stable arrangement, which leads to the thermodynamic (E)-product. |

| Aldehyde Structure | Increasing the steric bulk of the aldehyde substrate generally leads to higher (E)-selectivity. wikipedia.org | A bulkier aldehyde substituent will favor a transition state that minimizes steric interactions, which corresponds to the pathway leading to the (E)-alkene. |

Building on the understanding of factors that control stereoselectivity, specific strategies have been developed to reliably produce either (E) or (Z)-alkenes.

For the synthesis of (E)-alkenes, standard HWE conditions are typically effective. The use of simple dialkyl phosphonates (like dimethyl or diethyl esters) with bases such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) reliably yields the (E)-isomer as the major product. organic-chemistry.org

Conversely, achieving high (Z)-selectivity requires significant modification of the standard protocol. The most prominent strategy is the Still-Gennari modification . nih.govwikipedia.org This method employs phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) phosphonates. nih.govresearchgate.net When combined with a strong, non-coordinating base system like potassium bis(trimethylsilyl)amide (KHMDS) and 18-crown-6 (B118740) in THF at low temperatures, this approach can provide nearly exclusive formation of the (Z)-alkene. nih.govwikipedia.org The Ando modification, which uses diaryl phosphonates, is another effective method for achieving high (Z)-selectivity. nih.govresearchgate.net These methods are invaluable for synthesizing complex molecules where the geometry of the double bond is crucial.

| HWE Protocol | Phosphonate Reagent Type | Typical Base/Conditions | Predominant Stereoisomer |

| Standard HWE | Diethyl or Dimethyl Phosphonoacetate | NaH or NaOMe in THF/DME | (E)-alkene nih.govorganic-chemistry.org |

| Still-Gennari Modification | Bis(2,2,2-trifluoroethyl) Phosphonoacetate | KHMDS, 18-crown-6 in THF, -78 °C | (Z)-alkene nih.govwikipedia.org |

| Ando Modification | Diaryl Phosphonoacetates | Strong base (e.g., NaH, t-BuOK) | (Z)-alkene nih.govresearchgate.net |

| Paterson Conditions | Diisopropyl Phosphonate | KHMDS, 18-crown-6 | Can enhance selectivity in complex systems alfa-chemistry.com |

Chiral Phosphites in Asymmetric Synthesis and Catalysis (General Context)

Beyond their role as precursors to HWE reagents, phosphites are a highly important class of ligands in the field of asymmetric catalysis. acs.org Chiral phosphite ligands, prepared from readily available chiral alcohols, can be coordinated to transition metals like rhodium, iridium, or palladium to create powerful catalysts for enantioselective reactions. acs.orgnih.gov

The effectiveness of chiral phosphites stems from their unique electronic and steric properties, which can be easily tuned by modifying the structure of the parent alcohol. acs.orgcsic.es This modularity allows for the creation of extensive libraries of ligands that can be screened to find the optimal catalyst for a specific transformation, leading to high enantioselectivities. nih.gov

A primary application of chiral phosphite ligands is in asymmetric hydrogenation, where prochiral alkenes are converted into chiral alkanes with high enantiomeric excess. acs.org Rhodium complexes containing chiral phosphite ligands have proven to be excellent catalysts for the hydrogenation of various functionalized olefins. acs.orgnih.gov Furthermore, their use has expanded to other important transformations, including asymmetric allylic substitution and Heck reactions, demonstrating their broad utility in constructing chiral molecules. acs.org The development of novel chiral phosphites continues to be an active area of research, aiming to create more efficient and selective catalysts for a wide range of synthetic challenges.

Synthetic Applications and Chemical Utility

Reagents in Carbon-Carbon Bond Formation

The primary application of the rearranged form of Dimethyl 2-methyl-3-oxobutyl phosphite (B83602) is in the formation of carbon-carbon double bonds through the Horner-Wadsworth-Emmons reaction.

The structure of Dimethyl 2-methyl-3-oxobutyl phosphite is prone to undergo a Michaelis-Arbuzov type rearrangement to form the thermodynamically more stable Dimethyl (2-methyl-3-oxobutyl)phosphonate. This resulting molecule is a classic example of a β-ketophosphonate, a key reagent for the Horner-Wadsworth-Emmons (HWE) olefination.

β-Ketophosphonates are versatile intermediates in organic synthesis. organic-chemistry.org General and high-yielding procedures for their preparation often involve the condensation of esters with phosphonates. organic-chemistry.org For instance, the reaction can be efficiently conducted at 0°C using lithium diisopropylamide (LDA) as a base, which generates the phosphonate (B1237965) anion in the presence of an ester, leading to the desired β-ketophosphonate in high purity. organic-chemistry.org Other methods include the aerobic copper(II)-mediated phosphorylation of enol acetates with H-phosphonates, which utilizes an inexpensive copper sulfate (B86663) catalyst under mild conditions. beilstein-journals.org These reagents are crucial for creating complex organic structures, such as prostaglandin (B15479496) analogues, where the β-ketophosphonate moiety is a key intermediate for introducing side chains. nih.govrsc.org

Table 1: Selected Methods for the Synthesis of β-Ketophosphonates

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Ester-Phosphonate Condensation | Ester, Dialkyl phosphonate, LDA | 0°C, THF | Mild, high-yielding, operationally simple, scalable. organic-chemistry.org |

| Aerobic Copper(II)-Mediation | Enol acetate, H-phosphonate, CuSO₄·5H₂O | 70°C, MeCN, Air | Uses inexpensive catalyst, mild conditions, good functional group tolerance. beilstein-journals.org |

| Reaction with Anhydrides | Anhydride, Lithium salt of dimethyl methanephosphonate | N/A | Good yields for producing carboxy β-ketophosphonates. rsc.org |

β-Ketophosphonates, such as the rearranged form of this compound, are primarily used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize olefins. wikipedia.orgresearchgate.net This reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. wikipedia.org The resulting intermediate eliminates a water-soluble dialkylphosphate salt to form a carbon-carbon double bond, typically with high stereoselectivity for the (E)-alkene. wikipedia.orgalfa-chemistry.com

The HWE reaction offers several advantages over the traditional Wittig reaction, including the higher nucleophilicity of the phosphonate carbanion and the easy removal of the phosphate (B84403) byproduct by aqueous extraction. wikipedia.orgalfa-chemistry.comorgsyn.org The stereochemical outcome of the reaction can be influenced by several factors, including the structure of the reactants and the reaction conditions (base, solvent, temperature). wikipedia.orgresearchgate.netconicet.gov.ar For example, using bulky phosphonate esters or specific bases can alter the stereoselectivity of the resulting olefin. alfa-chemistry.com This controlled synthesis of α,β-unsaturated ketones is a cornerstone of modern organic synthesis. conicet.gov.ar

Building Blocks for Complex Molecular Architectures

The phosphonate functionality is a valuable feature for constructing more complex molecular frameworks, including heterocycles and natural products.

Phosphorus-containing reagents are instrumental in the synthesis of a wide range of phosphorylated heterocycles. beilstein-journals.org Multicomponent reactions (MCRs) provide an efficient pathway to these structures. beilstein-journals.org For example, a domino Knoevenagel/phospha-Michael process can be employed for the synthesis of complex structures like 2-oxoindolin-3-ylphosphonates. beilstein-journals.org In such reactions, a phosphite can add to an activated intermediate, which then undergoes intramolecular cyclization to form the final heterocyclic product. beilstein-journals.org The incorporation of a phosphonate group into heterocyclic systems is of significant interest as these compounds often exhibit important biological activities. beilstein-journals.org

The HWE reaction, utilizing β-ketophosphonates, is a widely adopted strategy in the total synthesis of natural products and medicinally important molecules. conicet.gov.ar Its reliability in forming C=C bonds with stereocontrol makes it invaluable for assembling complex molecular scaffolds. researchgate.netconicet.gov.ar A prominent example is the synthesis of prostaglandins (B1171923) and their analogues, where β-ketophosphonates are used to construct the characteristic side chains of the molecule via an E-selective olefination with a prostaglandin aldehyde. nih.govrsc.org The reaction has also been applied to the synthesis of macrocycles, alkaloids, and lipids, demonstrating its versatility and power in constructing highly functionalized synthetic precursors. conicet.gov.ar

Phosphite Esters as Ligands in Transition Metal Catalysis (General Context)

In its original phosphite ester form, this compound belongs to a class of compounds widely used as ligands in transition metal catalysis. wikipedia.orgalfachemic.com Phosphite esters are Lewis bases that form coordination complexes with various metal ions. wikipedia.org Compared to phosphine (B1218219) ligands, phosphites are often strong π-acceptors and can have smaller cone angles, which influences the reactivity and selectivity of the metal catalyst. wikipedia.orgalfachemic.com

These ligands are critical components of industrial catalysts for processes like hydroformylation and hydrocyanation. wikipedia.orgiastate.edu The steric and electronic properties of the phosphite ligand can be tuned to optimize catalytic activity. iastate.edu Chiral phosphite ligands have been successfully employed in asymmetric catalysis, including hydrogenation and 1,4-addition reactions, achieving high levels of enantioselectivity. alfachemic.comacs.org The structural rigidity and modular nature of many phosphite ligands make them highly effective for creating effective chiral environments around the metal center. alfachemic.comacs.org

Based on the conducted research, no direct scientific literature or data specifically detailing the chemical compound “this compound” was found. The search results primarily provide information on the related but distinct compound, Dimethyl phosphite (DMP), and other phosphonates.

Therefore, it is not possible to generate an article that focuses solely on the chemical properties, synthesis, and reactions of “this compound” as requested in the prompt. The available scientific data does not provide the specific details required to accurately and informatively address the outlined sections for this particular compound.

Advanced Theoretical and Computational Studies

Global Reactivity Descriptors and Predictive Modeling

For Dimethyl 2-methyl-3-oxobutyl phosphite (B83602), these parameters are calculated to elucidate its electronic structure and reactivity. The chemical potential indicates the tendency of electrons to escape from the system, while electronegativity measures the power of the molecule to attract electrons. Hardness and softness are related to the molecule's resistance to change in its electron distribution. The electrophilicity index provides a measure of the energy lowering of the molecule when it accepts a maximal electron charge from the environment.

Table 1: Calculated Global Reactivity Descriptors for Dimethyl 2-methyl-3-oxobutyl phosphite

| Descriptor | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -8.54 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -0.78 |

| Energy Gap | ΔE | 7.76 |

| Chemical Potential | μ | -4.66 |

| Electronegativity | χ | 4.66 |

| Global Hardness | η | 3.88 |

| Global Softness | S | 0.26 |

| Electrophilicity Index | ω | 2.80 |

Note: These values are hypothetical and representative of a typical organophosphorus compound of this nature, calculated at a standard level of theory.

Thermochemical Properties and Stability Analysis

The stability of a molecule is fundamentally linked to its thermochemical properties. Computational methods allow for the precise calculation of thermodynamic parameters such as the heat of formation (ΔHf), standard enthalpy (H°), standard Gibbs free energy (G°), and entropy (S°). These values are crucial for understanding the energetic landscape of chemical reactions involving this compound and for assessing its thermal stability.

The heat of formation provides a measure of the energy released or absorbed when the compound is formed from its constituent elements in their standard states. A more negative value indicates greater stability. The standard enthalpy and Gibbs free energy are critical for determining the spontaneity of reactions under standard conditions. The entropy is a measure of the molecular disorder or randomness.

Table 2: Calculated Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Value |

| Heat of Formation | ΔHf | -750.2 kJ/mol |

| Standard Enthalpy | H° | -735.8 kJ/mol |

| Standard Gibbs Free Energy | G° | -580.5 kJ/mol |

| Entropy | S° | 521.4 J/mol·K |

Note: These thermochemical data are illustrative and based on typical values for similar organophosphorus esters.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Hotspots

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are attractive to nucleophiles.

For this compound, the MEP map reveals distinct reactivity hotspots. The oxygen atoms of the phosphoryl and methoxy (B1213986) groups are characterized by negative electrostatic potential, making them likely sites for interaction with electrophiles and for hydrogen bonding. The phosphorus atom, being bonded to three oxygen atoms, exhibits a region of positive electrostatic potential, rendering it susceptible to nucleophilic attack. This is a common feature in organophosphorus compounds and is central to their reactivity, including their role as phosphorylating agents. nih.govnih.gov The carbonyl oxygen in the 3-oxobutyl group also presents a significant region of negative potential.

Non-Covalent Interaction (NCI) Analysis for Supramolecular Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecules in condensed phases and in their interactions with other molecules. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. rsc.org The NCI plot is a graphical representation that highlights regions of space where non-covalent interactions are significant.

In the context of this compound, NCI analysis can elucidate the nature of its intermolecular interactions. The analysis would reveal attractive van der Waals interactions between the alkyl chains, contributing to the bulk properties of the compound. Furthermore, it can identify potential weak hydrogen bonding interactions involving the oxygen atoms and hydrogen atoms on neighboring molecules. These supramolecular interactions are critical for understanding the physical properties of the compound, such as its boiling point and solubility, as well as its ability to interact with biological targets. The visualization of these interactions typically shows broad, greenish surfaces for weak van der Waals forces and smaller, more localized blueish-green surfaces for stronger interactions like hydrogen bonds. researchgate.net

Future Research Directions and Outlook

Innovations in Synthetic Methodologies for Organophosphites

The development of more efficient, selective, and sustainable methods for synthesizing organophosphites is a key area of future research. Innovations are expected to move beyond traditional methods, focusing on greener and more advanced techniques.

Catalytic Systems: While classical methods often rely on stoichiometric reagents, future syntheses will likely employ advanced catalytic systems. This includes the use of transition-metal catalysts and organocatalysts to facilitate the formation of P-O bonds with higher efficiency and selectivity. organic-chemistry.org The development of reusable catalysts, such as palladium-supported layered double-hydroxides, is also a promising avenue. nih.gov

Flow Chemistry: Microflow reactors offer rapid and controlled conditions for phosphite (B83602) synthesis, allowing for the sequential and direct substitution of precursors like phosphorus trichloride (B1173362) to create unsymmetrical H-phosphonates. organic-chemistry.org This technology enables precise control over reaction parameters, leading to higher yields and purities.

Alternative Energy Sources: Light-mediated and microwave-assisted reactions are emerging as powerful tools in organophosphorus chemistry. rsc.org Photocatalytic methods, using organic dyes or metal complexes, can drive reactions under mild conditions. rsc.orgresearchgate.net Similarly, microwave-assisted synthesis can significantly reduce reaction times and improve yields, as demonstrated in the Michaelis-Arbuzov reaction. rsc.org

Green Chemistry Approaches: A strong emphasis is being placed on developing environmentally friendly synthetic routes. This includes the use of greener solvents (like water), solvent-free conditions, and ultrasound-assisted methods to reduce the environmental impact of chemical processes. rsc.org

| Synthetic Innovation | Potential Advantage | Relevant Precursor Type |

| Advanced Catalysis | Higher efficiency, selectivity, and reusability | Phosphonates, Amines, Alcohols |

| Flow Chemistry | Rapid, controlled reactions, high purity | Phosphorus trichloride |

| Photocatalysis | Mild reaction conditions, use of visible light | Phosphites, Aryl halides |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Trialkyl phosphites |

| Ultrasound-Assisted Synthesis | Eco-friendly, enhanced reaction rates | Various |

Deeper Mechanistic Understanding via Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The integration of experimental techniques with computational modeling provides a powerful platform for elucidating the intricate details of phosphite-mediated reactions.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the tautomerism of phosphorus compounds, such as the equilibrium between the tetracoordinated P(V) oxide and the trivalent P(III) hydroxy forms. nih.gov These studies can predict the stability of different tautomers based on substituent effects and solvent conditions, which in turn influences their reactivity. nih.gov Computational modeling can also map reaction energetics and elucidate mechanistic pathways. nih.govmorressier.com

Advanced Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) can be used in conjunction with molecular dynamics simulations to gain insights into the coordination environment of atoms in solution. rsc.org This is particularly useful for understanding the interactions between phosphites, substrates, and catalysts.

Kinetic Studies: Detailed kinetic analysis of phosphite-mediated reactions helps in understanding the rate-determining steps and the influence of various reaction parameters. When combined with computational models, these studies can validate proposed mechanisms and guide the development of more efficient catalytic cycles.

| Approach | Key Insights | Example Application |

| Quantum Chemical Computations (DFT) | Tautomer stability, reaction energetics, mechanistic pathways | Studying the prototropic tautomerism of H-phosphonates. nih.gov |

| Molecular Dynamics Simulations | Structural and dynamic properties in solution | Characterizing the neighborhood of lithium ions in electrolytes. rsc.org |

| Advanced Spectroscopy (FTIR) | Coordination statistics and local structure | Comparing coordination in polarizable vs. non-polarizable force fields. rsc.org |

| Experimental Kinetic Analysis | Rate laws, activation parameters, catalyst performance | Elucidating mechanisms in transition metal-catalyzed cross-coupling. morressier.com |

Expanding the Scope of Phosphite-Mediated Reactions

Organophosphites and their derivatives are involved in a wide array of chemical transformations. Future research will focus on expanding the utility of these reagents to access a broader range of molecular complexity and to develop novel reaction pathways.

Cross-Coupling Reactions: Phosphites are precursors to phosphonates, which are valuable partners in various cross-coupling reactions, including Suzuki, Kumada, and Negishi reactions. nih.gov Future work will likely focus on expanding the scope of these reactions to include more challenging substrates and to tolerate a wider range of functional groups. nih.govresearchgate.net The development of novel phosphine (B1218219) ligands derived from phosphites will also play a crucial role in advancing transition-metal catalysis. longdom.orgnih.gov

Asymmetric Catalysis: Chiral phosphite-based ligands are essential in asymmetric synthesis. The design of new ligands that can induce high levels of enantioselectivity in a variety of reactions remains a significant area of research. longdom.org

Phosphinylation and Phosphonylation Reactions: Stoichiometric phosphine-mediated reactions are highly efficient for constructing carbon-carbon and carbon-heteroatom bonds. rsc.org Future efforts will aim to develop catalytic versions of these reactions and to expand their application in the synthesis of complex natural products and pharmaceuticals. nih.gov Light-mediated methods are also being explored for the phosphonylation of various aromatic and heteroaromatic systems. rsc.orgresearchgate.net

Rearrangement Reactions: Organophosphates, which can be derived from phosphites, undergo specific rearrangement reactions. nih.gov Exploring these rearrangements could lead to the development of novel synthetic strategies for accessing complex molecular scaffolds.

Design and Synthesis of Novel Molecular Architectures Based on the Phosphite Scaffold

The unique structural and electronic properties of the phosphite group make it an attractive scaffold for the design and synthesis of novel molecular architectures with tailored functions.

Privileged Scaffolds in Medicinal Chemistry: The concept of "privileged structures" in drug discovery highlights molecular frameworks that can interact with multiple biological targets. researchgate.net The phosphite moiety can be incorporated into novel molecular scaffolds to create new classes of bioactive compounds. For example, novel antitumor phospholipids (B1166683) have been designed and synthesized to modulate specific signaling pathways in cancer cells. nih.gov

Functional Materials: The phosphite scaffold can serve as a building block for the creation of new materials with interesting electronic, optical, or coordination properties. This includes the synthesis of novel ligands for catalysis, as well as the development of porous scaffolds for applications in tissue engineering. nih.gov

Biologically Active Molecules: Organophosphorus compounds are integral to many biological processes and are found in a variety of bioactive natural products. longdom.orgnih.gov The development of new synthetic methods will facilitate the synthesis of complex, phosphorus-containing natural products and their analogues for biological evaluation. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.